7-Bromo Epinastine

Description

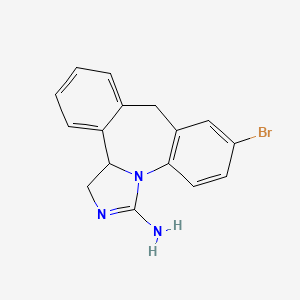

Structure

3D Structure

Properties

IUPAC Name |

16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFMNGNBQOQKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217052-16-8 | |

| Record name | 7-Bromo epinastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-BROMO EPINASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo Epinastine: Synthesis, Characterization, and Pharmacological Context

This guide provides an in-depth exploration of 7-Bromo Epinastine, a significant analogue and known impurity of the second-generation antihistamine, Epinastine.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, chemical and physical properties, and comprehensive characterization of this compound. Furthermore, it situates this compound within the broader pharmacological context of its parent compound, offering insights into its potential biological relevance.

Introduction: The Significance of this compound

Epinastine is a potent and selective H1-receptor antagonist and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[3][4] Its mechanism of action involves the blockage of histamine H1 receptors and the inhibition of histamine release from mast cells, thereby mitigating allergic symptoms.[5][6][7] this compound, identified as "Epinastine EP Impurity B," is a critical compound for study in the context of drug purity, stability, and metabolism.[1][2] The introduction of a bromine atom onto the dibenz[c,f]imidazo[1,5-a]azepine core can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of its synthesis and characterization is therefore essential for quality control and for exploring the structure-activity relationships within this class of compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through the electrophilic aromatic substitution of Epinastine. The electron-rich aromatic rings of the Epinastine core are susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder and more selective bromination compared to molecular bromine.[8]

Synthetic Workflow

The proposed synthesis follows a straightforward electrophilic bromination pathway.

Sources

- 1. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]

- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo Epinastine (CAS Number: 1217052-16-8): Synthesis, Characterization, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Bromo Epinastine, a significant impurity of the second-generation antihistamine, Epinastine. Identified by the CAS number 1217052-16-8 and often designated as Epinastine EP Impurity B, this document delves into its chemical and physical properties, proposes a logical synthetic pathway, and outlines robust analytical methodologies for its detection and quantification.[1][2][3] This guide is intended to be an essential resource for researchers, quality control analysts, and drug development professionals working with Epinastine and its related substances. By synthesizing available data with expert insights, this document aims to facilitate a deeper understanding of this critical impurity, ensuring the safety and efficacy of Epinastine-based pharmaceutical products.

Introduction: The Significance of this compound in Pharmaceutical Quality

Epinastine is a potent and selective H1-histamine receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conjunctivitis.[4] As with any active pharmaceutical ingredient (API), the purity profile of Epinastine is of paramount importance to ensure its safety and therapeutic efficacy. Process-related impurities and degradation products can arise during the synthesis and storage of the API. One such critical impurity is this compound.[1][2] The presence of this halogenated derivative necessitates its careful monitoring and control within stringent regulatory limits. This guide provides an in-depth technical exploration of this compound, from its fundamental properties to the analytical techniques required for its management.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of appropriate analytical methods and for predicting its potential behavior.

| Property | Value | Source |

| CAS Number | 1217052-16-8 | [1][2][3] |

| Synonyms | Epinastine EP Impurity B, 7-Bromoepinastine | [1][2] |

| Molecular Formula | C₁₆H₁₄BrN₃ | [1] |

| Molecular Weight | 328.21 g/mol | [1] |

| IUPAC Name | 7-Bromo-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine | [3] |

| Appearance | White Solid (predicted) | |

| SMILES | C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br |

Proposed Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from the known synthesis of Epinastine. The key difference would be the introduction of a bromine atom at the 7-position of the dibenzo[c,f]azepine core structure. This could be achieved by utilizing a brominated starting material.

A logical approach would involve the bromination of a suitable precursor to the dibenzo[c,f]azepine ring system. For instance, a brominated analogue of 2-aminobenzophenone could serve as a starting point. The synthesis would then likely proceed through a series of steps analogous to the patented Epinastine syntheses, including reduction, cyclization, and amination.

Below is a conceptual workflow for the synthesis of this compound:

Caption: A conceptual workflow for the synthesis of this compound.

Note: This proposed synthesis is hypothetical and would require experimental validation and optimization. The choice of brominating agent and the timing of the bromination step would be critical to achieving the desired regioselectivity and yield.

Analytical Characterization and Methodologies

The accurate detection and quantification of this compound are crucial for ensuring the quality of Epinastine drug products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential impurities and degradation products. Several validated HPLC methods for Epinastine can be adapted and optimized for the specific quantification of the 7-bromo impurity.[5][6][7]

A Typical HPLC Method Outline:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be carefully controlled to ensure optimal separation.

-

Detection: UV detection at a wavelength where both Epinastine and this compound exhibit significant absorbance (e.g., around 254 nm) is a common approach.

-

Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[8]

Experimental Protocol: A Generic Gradient RP-HPLC Method for Impurity Profiling

-

Preparation of Mobile Phase A: Prepare a solution of a suitable buffer (e.g., 20 mM potassium phosphate monobasic) in water and adjust the pH to a specified value (e.g., 3.0) with phosphoric acid.

-

Preparation of Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-30 min: Return to initial conditions (95% A, 5% B)

-

30-35 min: Equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Sample Preparation: Accurately weigh and dissolve the Epinastine sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a known concentration.

Caption: A generalized workflow for the HPLC analysis of Epinastine impurities.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies of Epinastine should be performed under various stress conditions as per ICH guidelines. These studies help in identifying potential degradation products and confirming that the analytical method can effectively separate them from the parent drug and its known impurities, including this compound.[4][9][10]

Stress Conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid drug substance to dry heat.

-

Photolytic Degradation: Exposure of the drug substance to UV and visible light.[11]

Pharmacological and Toxicological Considerations

A critical aspect of managing any drug impurity is understanding its potential pharmacological activity and toxicity. As of the writing of this guide, there is a lack of publicly available data specifically detailing the pharmacological and toxicological profile of this compound.

Inference from Related Compounds:

-

Pharmacological Activity: It is plausible that this compound may retain some affinity for the H1-histamine receptor, given the structural similarity to Epinastine. However, the introduction of a bulky bromine atom could significantly alter its binding affinity and efficacy. Studies on other brominated antihistamines, such as Brompheniramine, have shown that they can be potent H1-receptor antagonists.[12][13][14][15] Further research is required to determine if this compound exhibits any antihistaminic, agonistic, or antagonistic activity.

-

Toxicology: The toxicological profile of this compound is unknown. Halogenated aromatic compounds can sometimes exhibit different toxicity profiles compared to their non-halogenated counterparts. In the absence of experimental data, in silico toxicology prediction tools could be employed as a preliminary screening method to assess potential genotoxicity, carcinogenicity, and other toxicological endpoints.[16][17][18][19][20] However, any in silico findings would require experimental verification.

The knowledge gap regarding the biological activity of this compound underscores the importance of its stringent control in the final drug product.

Conclusion and Future Perspectives

This compound is a well-documented impurity of Epinastine that requires careful monitoring and control throughout the drug development and manufacturing process. This technical guide has provided a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization.

The primary challenge remaining is the significant lack of data on the pharmacological and toxicological effects of this compound. Future research should focus on:

-

Definitive Synthesis: Development and publication of a validated, scalable synthesis of this compound to serve as a reference standard.

-

Pharmacological Profiling: In-depth investigation of its binding affinity and functional activity at the H1-histamine receptor and other potential off-target receptors.

-

Toxicological Assessment: Comprehensive toxicological studies, including genotoxicity and cytotoxicity assays, to fully characterize its safety profile.

Addressing these knowledge gaps is essential for a complete understanding of the risk profile associated with this impurity and for ensuring the continued safety and efficacy of Epinastine for patients worldwide.

References

-

Allmpus. (n.d.). Epinastine Impurities and Related Compounds Manufacturer. Retrieved from [Link]

-

Axios Research. (n.d.). Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. Retrieved from [Link]

-

Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]

-

Gumieniczek, A., Berecka-Rycerz, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

- International Science Community Association. (2012). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. Research Journal of Recent Sciences, 1(ISC-2011), 281-288.

- Patel, A. H., et al. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1133-1143.

- Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. Frontiers in pharmacology, 7, 1-12.

-

PubChem. (n.d.). Brompheniramine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ramzia I. El-Bagary, Amal Boshra, Maha M. El-Hakeem, & Amira M. Abdelra'oof. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369.

-

ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Retrieved from [Link]

- Rim, K. T. (2020). In silico prediction of toxicity and its applications for chemicals at work. Toxicology and environmental health sciences, 12(3), 191-202.

- Roncaglioni, A., Toropov, A., Toropova, A., & Benfenati, E. (2013). In silico methods to predict drug toxicity. Current opinion in pharmacology, 13(5), 801-806.

-

Synapse. (2024). What is Bromodiphenhydramine used for? Retrieved from [Link]

-

Veeprho. (n.d.). Epinastine Impurities and Related Compound. Retrieved from [Link]

-

zzstandard. (n.d.). Epinastine EP Impurity B (this compound). Retrieved from [Link]

- Đukić-Ćosić, D., Baralić, K., Jorgovanović, D., Živančević, K., Javorac, D., Stojiljković, N., ... & Ćurčić, M. (2021). In silico toxicology methods in drug safety assessment. Arhiv za farmaciju, 71(4), 257-278.

Sources

- 1. One moment, please... [allmpus.com]

- 2. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]

- 3. zzstandard.com [zzstandard.com]

- 4. researchgate.net [researchgate.net]

- 5. hakon-art.com [hakon-art.com]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. isca.me [isca.me]

- 11. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is Bromodiphenhydramine used for? [synapse.patsnap.com]

- 14. Search - NeL.edu [nel.edu]

- 15. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In silico methods to predict drug toxicity. | Semantic Scholar [semanticscholar.org]

- 18. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Silico Approaches for Predictive Toxicology [ouci.dntb.gov.ua]

- 20. In silico toxicology methods in drug safety assessment | Archives of Pharmacy [aseestant.ceon.rs]

Molecular structure and formula of 7-Bromo Epinastine (C16H14BrN3)

An In-depth Technical Guide to the Molecular Structure and Formula of 7-Bromo Epinastine (C₁₆H₁₄BrN₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula C₁₆H₁₄BrN₃, is a significant brominated analogue of Epinastine, a second-generation H₁ histamine receptor antagonist.[][2][3] Primarily identified as "Epinastine EP Impurity B," its study is critical for the quality control, safety, and regulatory compliance of Epinastine-based pharmaceutical products.[4][5] This guide provides a detailed examination of its molecular structure, physicochemical properties, and its importance in the field of drug development. We will delve into the structural intricacies of its tetracyclic framework, propose a logical synthetic pathway, and outline robust analytical methodologies for its characterization, thereby offering a comprehensive resource for researchers and industry professionals.

Molecular Formula and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and key physicochemical properties. These identifiers are crucial for analytical quantification, registration, and safety data sheet (SDS) generation.

Table 1: Core Physicochemical and Identification Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄BrN₃ | [][2][4][5] |

| Molecular Weight | 328.21 g/mol | [][4][5] |

| CAS Number | 1217052-16-8 | [][2][4][5] |

| Appearance | White Solid | [] |

| IUPAC Name | 7-Bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine | [][5] |

| Synonyms | Epinastine EP Impurity B, (±)-7-Bromo Epinastine | [4][5] |

| Purity (Typical) | > 95% | [][6] |

| InChI Key | HQFMNGNBQOQKRX-UHFFFAOYSA-N | [][2] |

| SMILES | C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | [][5] |

Detailed Structural Analysis

The molecular architecture of this compound is based on the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine core, which it shares with its parent compound, Epinastine.[7] The key structural features are:

-

Dibenz[c,f]azepine Core : This is a seven-membered azepine ring fused with two benzene rings, forming a rigid, tricyclic "butterfly-like" structure. This core is common in many centrally active pharmaceutical agents.

-

Fused Imidazo Ring : An imidazole ring is fused to the azepine nitrogen and a neighboring carbon, creating the tetracyclic system. This fusion introduces the guanidine-like amidine group (-N=C(N)-) which is crucial for its biological activity.

-

Amine Group : The exocyclic primary amine at the 3-position of the imidazo moiety is a key functional group.

-

Bromine Substitution : The defining feature of this analogue is the bromine atom substituted at the 7-position of one of the benzene rings. This substitution significantly increases the molecule's molecular weight and alters its electronic properties and lipophilicity compared to Epinastine.

The presence of the bromine atom is the sole structural difference from Epinastine, which has a hydrogen atom at the 7-position.[7] This seemingly minor change has significant implications for its analytical profile and potential pharmacological activity.

Caption: 2D Chemical Structure of this compound (C₁₆H₁₄BrN₃).

Significance in Drug Development and Quality Control

As a designated impurity of Epinastine, this compound is not intended for therapeutic use but is a critical reference standard in pharmaceutical manufacturing.[4] Its importance stems from several key areas:

-

Analytical Method Development: The synthesis and isolation of pure this compound are essential for developing and validating analytical methods (e.g., HPLC, UPLC) capable of detecting and quantifying its presence in the active pharmaceutical ingredient (API) and final drug product.

-

Impurity Profiling: Regulatory agencies like the FDA and EMA require stringent control over impurities in drug substances. This compound must be monitored to ensure its levels remain below predefined safety thresholds. Its presence could arise from brominated impurities in starting materials or reagents used during the synthesis of Epinastine.

-

Forced Degradation Studies: This compound can be used in forced degradation studies to understand the degradation pathways of Epinastine and to ensure that the analytical methods employed are stability-indicating.

-

Pharmacotoxicological Assessment: Although an impurity, its potential biological activity and toxicity must be understood. Structural similarity to Epinastine suggests it might interact with histamine receptors or other biological targets. Characterizing these interactions is vital for setting safe limits in the final drug product.

Proposed Synthesis and Characterization Workflow

While detailed synthesis protocols for this compound are not widely published, a logical pathway can be extrapolated from known Epinastine synthesis routes.[8][9][10] The key is the introduction of a bromine atom on one of the aromatic precursors.

Hypothetical Synthetic Protocol

A plausible approach involves starting with a brominated analogue of a key precursor used in Epinastine synthesis, such as a brominated 2-aminobenzophenone.

Step 1: Synthesis of Brominated Dibenz[b,e]azepine Intermediate

-

Reaction Initiation: Start with 4-bromo-2-benzylaniline. This precursor introduces the bromine atom at the required position early in the synthesis.

-

Acylation: React 4-bromo-2-benzylaniline with 2-chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-(4-bromo-2-benzylphenyl)-2-chloroacetamide.

-

Cyclization: Subject the resulting amide to intramolecular Friedel-Crafts-type cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). This step forms the core tricyclic azepine ring, yielding 7-bromo-6-(chloromethyl)-11H-dibenzo[b,e]azepine.

Step 2: Formation of the Fused Imidazole Ring

-

Azidation & Reduction: Convert the chloromethyl group to an aminomethyl group. This can be achieved by reacting the intermediate with sodium azide (NaN₃) to form the azidomethyl derivative, followed by reduction using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This yields 6-(aminomethyl)-7-bromo-6,11-dihydro-5H-dibenzo[b,e]azepine.

-

Final Cyclization: React the aminomethyl intermediate with cyanogen bromide (CNBr). The primary amine attacks the cyanogen bromide, leading to an intramolecular cyclization that forms the fused imidazole ring and the exocyclic amine, yielding the final product, this compound.

Analytical Characterization Workflow

The identity and purity of synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Expected Analytical Data:

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes (approx. 328.0 and 330.0).

-

¹H NMR Spectroscopy: The spectrum would be complex but should show distinct signals for the aromatic protons, the diastereotopic protons of the methylene bridge, and the protons on the imidazo-azepine ring system. The aromatic region would differ from Epinastine due to the bromine substitution pattern.

-

¹³C NMR Spectroscopy: The spectrum should account for all 16 carbon atoms. The carbon atom bonded to the bromine (C7) would exhibit a signal at a chemical shift characteristic of a brominated aromatic carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine, C=N stretching from the amidine group, and C-Br stretching in the low-frequency region.

Conclusion

This compound (C₁₆H₁₄BrN₃) is a molecule of high importance in the pharmaceutical industry, not as a therapeutic agent, but as a critical reference standard for ensuring the safety and quality of Epinastine.[4] A thorough understanding of its molecular structure, properties, and synthesis is indispensable for drug development professionals involved in analytical science, quality assurance, and regulatory affairs. The technical framework provided in this guide serves as a foundational resource for the synthesis, characterization, and application of this crucial pharmaceutical impurity.

References

-

Axios Research. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71306711, this compound. [Link]

-

WorldOfChemicals. This compound suppliers USA. [Link]

- Google Patents. CN103012408A - Synthesis method of epinastine.

-

ResearchGate. Improvement of the Synthetic Route for Epinastine Antihistamine. [Link]

-

Veeprho. Epinastine Impurities and Related Compound. [Link]

-

Molbase. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion. [Link]

-

FDA.gov. EPINASTINE HYDROCHLORIDE - gsrs. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13126012. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 627432. [Link]

-

The Merck Index. Epinastine. [Link]

-

Wikipedia. Epinastine. [Link]

Sources

- 2. This compound | 1217052-16-8 [chemicalbook.com]

- 3. Epinastine - Wikipedia [en.wikipedia.org]

- 4. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]

- 5. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. Epinastine [drugfuture.com]

- 8. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion-药物合成数据库 [drugfuture.com]

Pharmacological profile of 7-Bromo Epinastine

An In-Depth Technical Guide to the Pharmacological Profile of 7-Bromo Epinastine

Executive Summary

This compound is a halogenated analog of Epinastine, a well-characterized second-generation antihistamine and mast cell stabilizer.[1][2] This guide provides a comprehensive pharmacological profile of this compound, structured for researchers, scientists, and drug development professionals. By leveraging extensive data from the parent compound, Epinastine, we project a profile for its brominated derivative, offering field-proven insights and detailed experimental frameworks for its validation. This document delves into the compound's core pharmacodynamics, functional activity, and structure-activity relationships, presenting a self-validating system of protocols to empower further research and development.

Introduction: The Rationale for this compound

Epinastine is a topically active therapeutic agent with a dual mechanism of action: direct, selective antagonism of the histamine H1 receptor and inhibition of histamine release from mast cells.[3][4] It is a member of the benzazepine class of compounds and is clinically used for allergic conjunctivitis.[2][5] The synthesis of this compound, an impurity and analog of Epinastine, presents an opportunity to explore the impact of halogenation on the pharmacological profile of this potent scaffold.[6][7] Bromine substitution can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to enhanced potency, duration of action, or an altered selectivity profile. This guide serves as a foundational document to characterize these potential changes through rigorous scientific investigation.

Chemical and Physical Properties

A precise understanding of a compound's chemical and physical properties is fundamental to all subsequent pharmacological and toxicological evaluation.

| Property | Value | Source |

| IUPAC Name | 16-bromo-2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | [8] |

| CAS Number | 1217052-16-8 | [8] |

| Molecular Formula | C₁₆H₁₄BrN₃ | [8] |

| Molecular Weight | 328.21 g/mol | [8] |

| XLogP3 | 4.2 | [8] |

Core Pharmacodynamics: A Multi-Receptor Profile

The clinical efficacy and side-effect profile of a drug are dictated by its interactions with various receptors. Based on the extensive data for Epinastine, we can project a receptor binding profile for its 7-Bromo analog.

Primary Target: Histamine H₁ Receptor Antagonism

Epinastine exhibits high affinity for the histamine H₁ receptor, demonstrating potent antagonist activity.[9][10] This interaction is the primary mechanism for its antihistaminic effects. Studies comparing Epinastine to other H₁-receptor antagonists have established its high potency.[9] The introduction of a bromine atom at the 7-position of the dibenzo[c,f]imidazo[1,5-a]azepine core may modulate this affinity. Halogen bonds can form with receptor residues, potentially increasing binding affinity and residence time.

Selectivity Profile

Beyond its primary target, Epinastine possesses affinity for several other receptors, which contributes to its overall pharmacological effect and potential side effects.[3][4]

-

Histamine H₂ Receptor: Epinastine has a notable affinity for the H₂ receptor, approximately 400 times lower than for the H₁ receptor.[10][11]

-

Adrenergic Receptors: It also binds to α₁- and α₂-adrenergic receptors.[4]

-

Serotonergic Receptors: Affinity for the 5-HT₂ receptor has been documented.[4][12]

The bromination at the 7-position could alter this selectivity profile, a critical parameter to investigate for predicting clinical outcomes.

Projected Receptor Binding Affinities (Based on Epinastine)

| Receptor | Ligand | Affinity (IC₅₀ / Kᵢ) | Notes |

| Histamine H₁ | Epinastine | IC₅₀ = 38 nM (functional assay)[13] | High affinity and rapid onset of action. |

| Histamine H₂ | Epinastine | IC₅₀ = 78 µM (functional assay)[14] | Significantly lower affinity than for H₁. |

| α₁, α₂, 5-HT₂ | Epinastine | Affinity demonstrated, specific values vary[4][10] | Contributes to the broad pharmacological profile. |

| Octopamine | Epinastine | Kᵢ = 1.1 nM (honey bee neuronal)[15] | High affinity in invertebrate models. |

Dual Mechanism of Functional Activity

This compound is expected to retain the dual-action mechanism of its parent compound, providing both immediate and sustained anti-allergic effects.

Direct H₁ Receptor Blockade

As a direct H₁ receptor antagonist, it competitively inhibits histamine binding. This action blocks the downstream signaling cascade responsible for the classic symptoms of allergic reaction, such as itching, vasodilation, and increased vascular permeability.[16] Epinastine demonstrates a remarkably fast onset of action, achieving maximal inhibition within minutes.[13]

Mast Cell Stabilization

In addition to receptor blockade, Epinastine inhibits the release of histamine and other pro-inflammatory mediators (e.g., leukotrienes, PAF, bradykinin) from mast cells.[1][15][17] This is achieved by modulating delayed chloride channels in the cell membrane, which is crucial for the degranulation process.[2] This stabilizing effect prevents the amplification of the allergic cascade.

Signaling Pathway Diagram

Caption: Dual mechanism of this compound.

Experimental Protocols for Pharmacological Validation

To transition from a projected to a confirmed pharmacological profile, a series of validated in vitro experiments are necessary. The following protocols provide a self-validating framework for the characterization of this compound.

Protocol 1: Radioligand Binding Assay for H₁ Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H₁ receptor.

-

Methodology:

-

Preparation: Utilize cell membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H₁ receptor.

-

Radioligand: Use [³H]-mepyramine as the radioligand, a known high-affinity H₁ antagonist.

-

Competition Assay: Incubate a fixed concentration of [³H]-mepyramine and cell membranes with increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

-

Protocol 2: Functional Antagonism via Calcium Mobilization Assay

-

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting histamine-induced cellular responses.[13]

-

Methodology:

-

Cell Culture: Plate CHO-K1 cells stably expressing the human H₁ receptor in 96-well plates.

-

Calcium Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 3-5 minutes) to assess the rapid onset of action.[13]

-

Histamine Challenge: Add a fixed concentration of histamine (e.g., EC₈₀) to stimulate the H₁ receptors.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Normalize the response to the histamine-only control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Experimental Characterization Workflow

Caption: Workflow for in vitro pharmacological profiling.

Projected Pharmacokinetic (PK) Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound will be critical for its development. The addition of bromine is expected to increase lipophilicity, which may influence several PK parameters compared to the parent compound.

Summary of Epinastine Pharmacokinetics (for Ophthalmic Administration)

| PK Parameter | Value for Epinastine | Projected Impact of 7-Bromo Substitution |

| Systemic Exposure | Low (Cₘₐₓ ~0.04 ng/mL after 7 days)[4] | May increase due to higher lipophilicity, potentially enhancing tissue penetration. |

| Protein Binding | 64%[4][5] | Likely to increase, which could affect the free fraction of the drug. |

| Half-life (t₁/₂) | ~12 hours[4][5] | Could be prolonged if metabolic clearance is reduced or volume of distribution is increased. |

| Metabolism | Low (<10% metabolized)[4] | Bromine may introduce new sites for metabolism or block existing ones, altering the metabolic profile. |

| Excretion | Mainly excreted unchanged in urine and feces[4] | The route of excretion is unlikely to change, but the rate may be altered. |

| BBB Penetration | Does not readily cross the blood-brain barrier[11][17] | Increased lipophilicity poses a risk of increased CNS penetration, which must be experimentally verified. |

Structure-Activity Relationship (SAR) Insights

The modification of the Epinastine scaffold provides a valuable opportunity to understand the SAR of this chemical class.

-

The Core Scaffold: The tricyclic dibenzo[c,f]imidazo[1,5-a]azepine system is the pharmacophore responsible for the primary antihistaminic activity.

-

The 7-Position: This position on the aromatic ring system is solvent-exposed and tolerant to substitution.

-

Impact of Bromination: The introduction of a bulky, lipophilic bromine atom at the 7-position is hypothesized to:

-

Enhance Affinity: Potentially form halogen bonds with the receptor, increasing binding affinity (lower Kᵢ).

-

Alter Selectivity: The change in electronics and sterics could favor or disfavor binding to off-target receptors like H₂, adrenergic, or serotonergic receptors.

-

Modify PK: Increased lipophilicity can impact absorption, distribution, and metabolism, as previously discussed.

-

SAR Logic Diagram

Caption: Key structural features of this compound.

Conclusion and Future Directions

This compound represents a promising analog of Epinastine for further investigation. Based on the robust profile of its parent compound, it is projected to be a potent, dual-action H₁ receptor antagonist and mast cell stabilizer. The introduction of the bromine atom is hypothesized to modulate its affinity, selectivity, and pharmacokinetic properties.

The immediate path forward requires the execution of the experimental protocols detailed in this guide to confirm the projected pharmacological profile. Key future directions include:

-

Definitive In Vitro Characterization: Complete the binding, functional, and selectivity assays.

-

In Vivo Efficacy Studies: Evaluate its performance in established animal models of allergic conjunctivitis or other allergic conditions.

-

ADME and Toxicology: Conduct comprehensive preclinical studies to determine its full pharmacokinetic and safety profile, with a particular focus on assessing CNS penetration.

This technical guide provides the foundational knowledge and experimental framework necessary to unlock the full potential of this compound as a novel therapeutic candidate.

References

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). Investigative Ophthalmology & Visual Science. [Link]

-

Epinastine - Grokipedia. Grokipedia. [Link]

-

Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Ghanem, E. & T. Mehari. (2023). Epinastine. StatPearls. [Link]

-

This compound. PubChem. [Link]

-

This compound suppliers USA. Chemicals.US.org. [Link]

-

Kamei, C., et al. (1990). In vitro and in vivo studies of the non-sedating antihistamine epinastine. Arzneimittelforschung. [Link]

-

HIGHLIGHTS OF PRESCRIBING INFORMATION: ELESTAT®. U.S. Food and Drug Administration. [Link]

-

Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today. [Link]

-

Epinastine Hydrochloride. PubChem. [Link]

-

Elestat Clinical Pharmacology Biopharmaceutics Review. (2002). U.S. Food and Drug Administration. [Link]

-

Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]

-

Epinastine. Wikipedia. [Link]

-

In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. (2019). PLOS ONE. [Link]

-

Ogiso, T., et al. (2001). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Biological & Pharmaceutical Bulletin. [Link]

-

Fonquerna, S., et al. (2004). Synthesis and Structure-Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

-

In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. Semantic Scholar. [Link]

-

Pharmacokinetics of Epinastine and a Possible Mechanism for Double Peaks in Oral Plasma Concentration Profiles. ResearchGate. [Link]

-

Wilson, S. J., et al. (2003). The mechanism by which epinastine stops an adenosine analog from contracting BDE rat airways. Pulmonary Pharmacology & Therapeutics. [Link]

-

Brar, B., et al. (2002). Preclinical Safety of Ophthalmic Epinastine in Rabbits and Monkeys. Investigative Ophthalmology & Visual Science. [Link]

-

Jain, S. K., et al. (2013). Synthesis and Structure-Activity Relationships of Lansine Analogs as Antileishmanial Agents. PLoS Neglected Tropical Diseases. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. National Institutes of Health. [Link]

-

epinastine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. National Institutes of Health. [Link]

-

Ohmori, K., et al. (1993). Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and oxatomide in human leukocytes. Arzneimittelforschung. [Link]

-

ELESTAT™ (epinastine HCl ophthalmic solution) 0.05% Sterile DESCRIPTION. U.S. Food and Drug Administration. [Link]

-

The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Investigative Ophthalmology & Visual Science. [Link]

-

Fujishima, H., et al. (2005). Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge. Japanese Journal of Ophthalmology. [Link]

-

H1 antagonists: receptor affinity versus selectivity. Inflammation Research. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Epinastine - Wikipedia [en.wikipedia.org]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. This compound | 1217052-16-8 [chemicalbook.com]

- 8. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo studies of the non-sedating antihistamine epinastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. The mechanism by which epinastine stops an adenosine analog from contracting BDE rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. selleckchem.com [selleckchem.com]

- 16. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Characterization of 7-Bromo Epinastine at Histamine Receptors: A Technical Guide

This guide provides a comprehensive framework for the in vitro characterization of 7-Bromo Epinastine, a halogenated analog of the well-established second-generation antihistamine, Epinastine. Designed for researchers, pharmacologists, and drug development professionals, this document details the strategic rationale and experimental protocols necessary to elucidate the binding affinity and functional activity of this novel compound at key histamine receptor subtypes. By leveraging the known pharmacology of Epinastine as a reference, we present a self-validating workflow to build a complete pharmacological profile for its brominated derivative.

Introduction: The Rationale for Characterizing this compound

Epinastine is a potent and effective anti-allergic agent with a multifaceted mechanism of action. It is primarily recognized as a histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] Its clinical efficacy in treating conditions like allergic conjunctivitis is well-documented.[4][5] Unlike many antihistamines, Epinastine also exhibits affinity for the histamine H2 receptor, contributing to its broad-spectrum activity.[4][6] The introduction of a bromine atom at the 7th position of the dibenzo[b,e]azepine nucleus, creating this compound, prompts a systematic investigation into how this structural modification impacts its interaction with histamine receptors.[7]

Such structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize ligand properties, including potency, selectivity, and pharmacokinetic profiles. This guide outlines the essential in vitro assays required to determine if this compound retains, enhances, or diminishes the pharmacological attributes of its parent compound.

Foundational Pharmacology of the Parent Compound: Epinastine

A thorough understanding of Epinastine's activity is crucial for interpreting the data generated for its analog. Epinastine is not only a potent H1 receptor antagonist but also demonstrates inhibitory effects at H2 receptors and has been shown to modulate H4 receptor activity.[1][6]

-

H1 Receptor Antagonism : Epinastine competitively blocks the H1 receptor, preventing histamine from initiating the Gq/11 protein signaling cascade.[4] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and activate protein kinase C (PKC), respectively.[8][9]

-

H2 Receptor Interaction : Epinastine also acts as an antagonist at H2 receptors, inhibiting histamine-induced increases in intracellular cyclic AMP (cAMP) mediated by Gs protein activation of adenylyl cyclase.[6][10]

-

Mast Cell Stabilization : Beyond receptor antagonism, Epinastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a key component of its anti-allergic effect.[2][3]

This established profile provides a benchmark against which the activity of this compound will be quantitatively compared.

Experimental Workflow for In Vitro Characterization

The characterization of a novel ligand like this compound follows a logical, tiered approach: first, determining its binding affinity at various receptor subtypes (target engagement), and second, assessing its functional effect upon binding (target modulation).

Caption: High-level workflow for characterizing this compound.

Part 1: Receptor Binding Affinity Determination

The initial step is to quantify the affinity of this compound for the primary histamine receptor subtypes (H1, H2, and H4). Competitive radioligand binding assays are the gold standard for this purpose, providing robust and sensitive measurements of ligand-receptor interactions.[11]

This protocol is adaptable for H1, H2, and H4 receptors by selecting the appropriate cell membranes, radioligand, and non-specific binding competitor.

-

Preparation of Materials :

-

Cell Membranes : Utilize membrane preparations from cell lines stably expressing the recombinant human histamine receptor of interest (e.g., HEK293 or CHO cells).[12][13] Protein concentration should be determined using a standard method like the BCA protein assay.[13]

-

Radioligand :

-

Test Compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Reference Compound : Epinastine, for direct comparison.

-

Non-Specific Binding (NSB) Control : A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Mianserin for H1R).[13]

-

Assay Buffer : Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Procedure :

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound) or reference compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + NSB control).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 4 hours).[13]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Part 2: Functional Activity Determination

Once binding affinity is established, functional assays are performed to determine the compound's effect on receptor signaling. This will classify this compound as a potential antagonist (blocks agonist activity), agonist (mimics endogenous ligand activity), or inverse agonist (reduces basal receptor activity).

The H1 receptor is canonically coupled to the Gq protein, and its activation leads to a transient increase in intracellular calcium ([Ca²⁺]i).[8][16] This can be measured using fluorescent calcium indicators.

Caption: Simplified H1 receptor signaling pathway and point of antagonist intervention.

-

Cell Preparation :

-

Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).[17]

-

Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

-

Dye Loading :

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.

-

-

Assay Procedure (Antagonist Mode) :

-

Prepare a plate containing serial dilutions of this compound and Epinastine (reference).

-

Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR).

-

Establish a baseline fluorescence reading.

-

Add the antagonist solutions (this compound) to the cells and pre-incubate for a defined period (e.g., 2.5 to 15 minutes).[17]

-

Add a fixed concentration of histamine (typically an EC80 concentration, which gives 80% of the maximal response) to challenge the receptor.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

-

-

Data Analysis :

-

The peak fluorescence response is measured for each well.

-

Plot the percentage of inhibition of the histamine response versus the log concentration of this compound.

-

Use non-linear regression to fit the data and determine the IC50 value.

-

The H2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.[18][19] Antagonism at this receptor can be measured by the inhibition of agonist-induced cAMP production.

-

Cell Preparation :

-

Use a cell line stably expressing the human H2 receptor (e.g., CHO-K1).[6]

-

Plate cells and grow to near confluence.

-

-

Assay Procedure (Antagonist Mode) :

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add serial dilutions of this compound or a reference antagonist (e.g., Ranitidine) and pre-incubate.

-

Stimulate the cells with a fixed concentration of an H2 agonist (e.g., Amthamine or Histamine).[6][18]

-

Incubate to allow for cAMP accumulation (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis :

-

Plot the inhibition of agonist-stimulated cAMP production against the log concentration of this compound.

-

Calculate the IC50 value from the resulting concentration-response curve.

-

Data Synthesis and Interpretation

The culmination of these experiments is a quantitative pharmacological profile of this compound. The data should be summarized for clear comparison with the parent compound, Epinastine.

Table 1: Comparative In Vitro Profile of Epinastine and this compound

| Parameter | Receptor | Epinastine | This compound |

|---|---|---|---|

| Binding Affinity (Ki, nM) | H1 | Literature Value | Experimental Value |

| H2 | Literature Value | Experimental Value | |

| H4 | Literature Value | Experimental Value | |

| Functional Antagonism (IC50, nM) | H1 (Calcium Flux) | Ref. Value (e.g., 38 nM)[17] | Experimental Value |

| H2 (cAMP) | Ref. Value (e.g., 78,000 nM)[6] | Experimental Value |

| | H4 (e.g., GTPγS) | Ref. Value (e.g., 0.9 nM)[6] | Experimental Value |

Note: Literature values for Epinastine can vary based on assay conditions. It is critical to run Epinastine as a concurrent reference standard in all experiments for a direct and valid comparison.

Interpretation of Results:

-

Potency : The Ki and IC50 values directly measure the potency of this compound. A lower value indicates higher potency. Comparing these values to Epinastine will reveal if the bromo-substitution increased or decreased potency.

-

Selectivity : The ratio of Ki values for different receptors (e.g., Ki(H2)/Ki(H1)) indicates selectivity. A high ratio suggests selectivity for the H1 receptor. This analysis will determine if bromination altered the selectivity profile.

-

Mechanism of Action : The functional assays confirm the mode of action. If this compound inhibits agonist-induced signaling, it is an antagonist. If it produces a response on its own, it is an agonist.

Conclusion

This technical guide provides a robust, field-proven framework for the comprehensive in vitro characterization of this compound. By systematically assessing its binding affinity and functional activity at key histamine receptors in direct comparison to its parent compound, Epinastine, researchers can generate a precise and reliable pharmacological profile. This data is essential for understanding the structure-activity relationships of this chemical series and for making informed decisions regarding the potential of this compound for further development.

References

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

- Grundy, D. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in Molecular Biology.

-

Creative Bioarray. GTPγS Binding Assay. Available from: [Link]

-

Eurofins DiscoverX. H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Available from: [Link]

- Cooper, T., McMurchie, E., & Leifert, W. (2009). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Methods in Molecular Biology.

- Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2007). The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Investigative Ophthalmology & Visual Science, 48(13), 2303.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 157313, Epinastine Hydrochloride. Retrieved January 16, 2026 from [Link].

-

Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

- Assay Guidance Manual. GTPγS Binding Assays. (2012). Bethesda (MD)

-

Patsnap. What is the mechanism of Epinastine Hydrochloride?. (2024). Available from: [Link]

- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.

- Giehl, K., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 119, 31-42.

-

MDPI. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). Available from: [Link]

- Hishinuma, S., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 20(18), 4587.

- Charlton, S. J., & Gijsen, H. J. (2003). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. Journal of Biomolecular Screening, 8(4), 380-389.

-

Eurofins DiscoverX. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Available from: [Link]

- Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975.

-

ResearchGate. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. (2025). Available from: [Link]

- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207.

-

ResearchGate. Analysis of Apparent Noncompetitive Responses to Competitive H1-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. (2003). Available from: [Link]

-

Universität Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). Available from: [Link]

-

Small Molecule Pathway Database. Histamine H1 Receptor Activation. (2017). Available from: [Link]

-

National Center for Biotechnology Information. Biochemistry, Histamine. (2023). Available from: [Link]

-

ResearchGate. Specificity of histamine-stimulated calcium flux in HEK293 cells. (2002). Available from: [Link]

-

Innovative Research. Human Histamine Receptor H1 ELISA Kit. Available from: [Link]

- Park, S. W., et al. (2019).

-

ResearchGate. Improvement of the Synthetic Route for Epinastine Antihistamine. (2025). Available from: [Link]

- Khan, M. M., et al. (1987). Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes. The Journal of Immunology, 139(2), 577-582.

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

- Smit, M. J., et al. (1996). Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists. The Journal of biological chemistry, 271(15), 8799–8806.

- Lee, S. K., et al. (1998). Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. Biochemical pharmacology, 56(6), 759–766.

- Nagao, T., et al. (1996). Histamine H2 Receptor Antagonism by T-593: Studies on cAMP Generation in Hepa Cells Expressing Histamine H2 Receptor. Japanese Journal of Pharmacology, 72(1), 33-40.

- Google Patents. CN103012408A - Synthesis method of epinastine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71306711, this compound. Retrieved January 16, 2026 from [Link].

- Google Patents. CN112028897A - Synthesis method of epinastine hydrochloride.

- Google Patents. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof.

-

ResearchGate. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. (2025). Available from: [Link]

-

Singh, G. & Grewal, H. (2023). Epinastine. In: StatPearls. StatPearls Publishing. Available from: [Link]

Sources

- 1. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Mechanistic Deep Dive: The Impact of 7-Position Bromination on the Pharmacological Profile of Epinastine

A Technical Guide for Drug Development Professionals

Introduction: From a Proven Antihistamine to a Novel Analog

Epinastine is a well-established second-generation antihistamine, recognized for its potent and multifaceted mechanism of action in treating allergic conditions, particularly allergic conjunctivitis.[1][2][3] Its clinical success stems from a combination of direct histamine H1 receptor antagonism and mast cell stabilization, which together quell the inflammatory cascade at multiple points.[1][4][5] As the field of medicinal chemistry evolves, the strategic modification of existing scaffolds offers a promising avenue for enhancing therapeutic profiles. This guide focuses on 7-Bromo Epinastine, a halogenated analog of the parent compound.[6][7]

While data on this compound is nascent, the principles of drug design suggest that the introduction of a bromine atom could significantly alter its interaction with biological targets. Halogenation is a common strategy in lead optimization, often employed to enhance binding affinity, improve membrane permeability, and modulate metabolic stability.[8][9] This whitepaper will first dissect the established mechanism of Epinastine, providing a foundational understanding for comparison. Subsequently, it will explore the theoretical implications of bromination at the 7-position, drawing upon principles of halogen bonding and structure-activity relationships.[10][11] Finally, we will propose a comprehensive, field-proven research workflow to fully elucidate and compare the mechanism of action of this compound, providing the technical protocols necessary for its evaluation.

Part 1: The Established Pharmacological Profile of Epinastine

Epinastine's efficacy is not merely the result of a single action but a synergistic combination of several pharmacological activities.

Multi-faceted Anti-Allergic Mechanism

Epinastine operates through a dual-action mechanism that is highly effective in managing allergic responses:

-

Direct H1 Receptor Antagonism : As a potent H1 receptor antagonist, Epinastine competitively binds to H1 receptors on various cells, preventing histamine from initiating the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[2][4] Unlike first-generation antihistamines, its chemical structure limits its ability to cross the blood-brain barrier, thus avoiding sedative side effects.[1][2]

-

Mast Cell Stabilization : Beyond receptor blockade, Epinastine inhibits the degranulation of mast cells.[1][12] This crucial action prevents the release of a wide array of pro-inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines, thereby mitigating the inflammatory response at its source.[2][13] This stabilizing effect is achieved by modulating delayed chloride channels in the cell membrane, which are essential for the degranulation process.[1]

Receptor Binding Profile

While its primary activity is at the H1 receptor, Epinastine also exhibits affinity for several other receptors, which may contribute to its broad anti-allergic profile.

-

Primary Target : Histamine H1 Receptor (High Affinity)

-

Secondary Targets : Epinastine also possesses a degree of affinity for the histamine H2 receptor, as well as α1, α2-adrenergic, and 5-HT2 (serotonin) receptors.[4][14] This broader receptor interaction profile may contribute to its overall clinical effects, distinguishing it from more highly selective antihistamines.

Downstream Signaling and Anti-inflammatory Effects

By blocking the H1 receptor, Epinastine prevents the Gq/11 protein coupling that leads to phospholipase C (PLC) activation and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This blockade directly inhibits the increase in intracellular calcium that is a hallmark of histamine-mediated cellular activation.

Furthermore, Epinastine has demonstrated additional anti-inflammatory activities independent of H1 antagonism, including the inhibition of IL-8 release from eosinophils and the suppression of chemotactic movement of these cells.[15][16]

Part 2: The Role of Halogenation in Drug Design: A Mechanistic Hypothesis for this compound

The introduction of a bromine atom to the Epinastine scaffold is a deliberate chemical modification intended to leverage the unique properties of halogens in drug-receptor interactions.

The Principle of Halogen Bonding

A halogen bond (XB) is a highly directional, non-covalent interaction between a covalently bound halogen atom (the XB donor, in this case, bromine) and a Lewis base (the XB acceptor, typically an electron-rich atom like oxygen or nitrogen on an amino acid residue).[10] The strength of this bond increases with the size and polarizability of the halogen, following the order Cl < Br < I.[9][10] This interaction can significantly enhance the binding affinity and specificity of a ligand for its target protein.[17]

Hypothesized Impact of the 7-Bromo Substitution

The placement of a bromine atom at the 7-position of the dibenzo[b,e]azepine core could induce several critical changes in the molecule's pharmacological profile compared to the parent Epinastine.

-

Enhanced Receptor Affinity and Modified Selectivity : The bromine atom could form a halogen bond with a suitable acceptor amino acid residue within the H1 receptor's binding pocket. This additional, stabilizing interaction would be expected to increase the binding affinity (i.e., lower the Ki value) and potentially prolong the residence time of the drug on the receptor, leading to a more durable pharmacological effect.

-

Altered Pharmacokinetics : Halogenation typically increases the lipophilicity of a molecule. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity might enhance membrane permeability but could also affect metabolic stability and protein binding.

-

Refined Receptor Selectivity : The specific geometry and electronic requirements of a halogen bond could favor binding to the H1 receptor over other secondary targets (H2, adrenergic, etc.), potentially leading to a more selective drug with fewer off-target effects.

Part 3: A Proposed Research Workflow for the Comparative Mechanistic Analysis of this compound

To validate these hypotheses and fully characterize the mechanism of this compound, a systematic, multi-phase investigation is required. This section outlines the essential experimental protocols.

Phase 1: In Vitro Pharmacological Characterization

The initial phase focuses on quantifying the binding and functional activity of this compound at key molecular targets.

Objective: To determine the binding affinity (Ki) of this compound and Epinastine for a panel of relevant receptors, including histamine (H1, H2), adrenergic (α1, α2), and serotonin (5-HT2) receptors.

Methodology:

-

Preparation of Cell Membranes: Prepare membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for the H1 receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-mepyramine for H1), and increasing concentrations of the unlabeled competitor drug (Epinastine or this compound).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Compound | H1 Ki (nM) | H2 Ki (nM) | α1 Ki (nM) | α2 Ki (nM) | 5-HT2 Ki (nM) |

| Epinastine | [Known Value] | [Known Value] | [Known Value] | [Known Value] | [Known Value] |

| This compound | [Experimental] | [Experimental] | [Experimental] | [Experimental] | [Experimental] |

| Table 1: Hypothetical data table for comparative receptor binding affinities. |

Objective: To assess the functional antagonist potency of the compounds at the H1 receptor.

Methodology:

-

Cell Culture: Culture CHO-K1 cells stably expressing the human H1 receptor.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of Epinastine or this compound for a set period (e.g., 15 minutes).

-

Histamine Challenge: Add a fixed concentration of histamine (e.g., EC80) to stimulate the H1 receptors.

-

Signal Detection: Measure the resulting transient increase in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the inhibition of the histamine response against the log concentration of the antagonist to determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for the H1 Receptor Functional Antagonism Assay.

Objective: To compare the mast cell stabilizing activity of Epinastine and this compound.

Methodology:

-

Cell Source: Use either rat peritoneal mast cells (RPMC) or a human mast cell line (e.g., HMC-1).

-

Pre-incubation: Incubate the mast cells with various concentrations of Epinastine or this compound.

-

Induction of Degranulation: Challenge the cells with a degranulating agent, such as compound 48/80 or an antigen (for sensitized cells).

-

Quantification of Mediator Release: Measure the amount of a released mediator in the supernatant. Typically, this is done by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine.

-

Data Analysis: Calculate the percentage inhibition of mediator release for each drug concentration and determine the IC50 value.

Phase 2: In Silico Structural Analysis

Computational modeling can provide powerful insights into the molecular basis for any observed differences in binding affinity and function.

Objective: To visualize and compare the binding modes of Epinastine and this compound within the H1 receptor binding pocket and to assess the stability of the putative halogen bond.

Methodology:

-

Receptor Model Preparation: Obtain a high-resolution crystal structure of the human H1 receptor (or a validated homology model). Prepare the structure by adding hydrogens, assigning charges, and defining the binding pocket.

-

Ligand Preparation: Generate 3D structures of Epinastine and this compound and optimize their geometries.

-

Molecular Docking: Dock both ligands into the prepared receptor binding site using software capable of accurately modeling halogen bonds (e.g., Schrödinger's Glide, GOLD).

-